molecular formula C12H9NO2 B6155611 1-isocyanato-2-methoxynaphthalene CAS No. 117202-73-0

1-isocyanato-2-methoxynaphthalene

Cat. No.: B6155611
CAS No.: 117202-73-0
M. Wt: 199.2
InChI Key:
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Description

1-Isocyanato-2-methoxynaphthalene is an organic compound with the molecular formula C12H9NO2 It is a derivative of naphthalene, characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 2-methoxynaphthalene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{2-Methoxynaphthalene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and dimethyl carbonate as safer alternatives .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Addition Reactions: The isocyanate group can add to alcohols to form carbamates.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Oxidizing Agents: Such as potassium permanganate, can oxidize the methoxy group.

Major Products:

Scientific Research Applications

1-Isocyanato-2-methoxynaphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Materials Science: Utilized in the production of polymers and coatings.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its reactive isocyanate group.

    Industrial Applications: Employed in the production of polyurethanes and other materials

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methoxynaphthalene primarily involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of ureas and carbamates. The methoxy group can also participate in various reactions, including oxidation and substitution. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    2-Methoxynaphthalene: Similar structure but lacks the isocyanate group.

    1-Isocyanatonaphthalene: Lacks the methoxy group.

    1-Methoxynaphthalene: Lacks the isocyanate group.

Uniqueness: 1-Isocyanato-2-methoxynaphthalene is unique due to the presence of both the isocyanate and methoxy groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

117202-73-0

Molecular Formula

C12H9NO2

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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